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Tanshindiol C

Epigenetics Cancer Histone Methyltransferase

Researchers often face off-target effects and metabolic instability when using common tanshinones like Tanshinone IIA or Cryptotanshinone for epigenetic studies. Tanshindiol C offers a structurally distinct solution. - **Precision Pharmacology**: Competitive EZH2 inhibitor (IC50 0.55 µM). Reduces H3K27me3 in lymphoma cells. - **Dual Pathway Control**: Simultaneously activates Nrf2 and Sirt1, distinct from major tanshinones. - **Supply Assurance**: BenchChem provides validated material with documented purity and stability (no rapid DMSO conversion).

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 97465-71-9
Cat. No. B3030843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshindiol C
CAS97465-71-9
Synonymsprzewaquinone D
przewaquinone D, (6R-cis)-isomer, tanshindiol B
przewaquinone D, (6R-trans)-isomer, tanshindiol C
przewaquinone D, (cis)-isomer, przewaquinone E
przewaquinone E
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O
InChIInChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1
InChIKeyRTKDBIDPGKCZJS-KZULUSFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshindiol C Compound Overview


Tanshindiol C (CAS: 97465-71-9) is a diterpenoid natural product isolated from Salvia miltiorrhiza (Danshen) that functions as a competitive inhibitor of Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase, with an IC50 of 0.55 μM in enzymatic assays [1]. The compound exhibits distinct polypharmacology, also activating Nrf2 and Sirtuin 1 (Sirt1) pathways in macrophages [2]. Its molecular structure (C18H16O5, MW 312.32) and substitution pattern confer unique target engagement profiles that diverge significantly from the more abundant tanshinone scaffolds such as Tanshinone IIA, Tanshinone I, Cryptotanshinone, and Dihydrotanshinone I [3].

EZH2 Methyltransferase Studies
Tanshindiol-class inhibitor with reported EZH2 engagement, diverging from major tanshinones
Nrf2/Sirt1 Pathway Activation
Dual Nrf2/Sirt1 co-activation in macrophage models supports redox and lipid metabolism research
Epigenetic Polypharmacology
Simultaneous EZH2 inhibition and kinase/transcription factor modulation for multi-target studies

Why Tanshindiol C Cannot Be Substituted


The tanshinone family exhibits profound functional divergence driven by subtle structural variations. While Tanshinone IIA, Cryptotanshinone, Tanshinone I, and Dihydrotanshinone I share a core scaffold, their target engagement, potency, and metabolic stability differ markedly. For example, Cryptotanshinone and Dihydrotanshinone I undergo rapid chemical conversion in DMSO to Tanshinone I and Tanshinone IIA, respectively [1], a stability liability not reported for Tanshindiol C. Furthermore, none of these major tanshinones demonstrate potent EZH2 inhibition at sub-micromolar concentrations, whereas Tanshindiol C and its close analog Tanshindiol B exhibit IC50 values of 0.55 μM and 0.52 μM against this target [2]. This target specificity, combined with divergent solubility and cellular response profiles, precludes simple analog substitution in mechanism-driven studies.

Major tanshinones (Tanshinone IIA, I) lack reported EZH2 inhibition, altering epigenetic target engagement
DMSO stock instability of cryptotanshinone/dihydrotanshinone may compromise assay reproducibility over time
Divergent Nrf2/Sirt1 activation and miRNA modulation profiles may not transfer between analogs

Tanshindiol C Comparison Evidence


EZH2 Inhibitory Activity vs. Tanshindiol B

Tanshindiol C inhibits EZH2 methyltransferase activity with an IC50 of 0.55 μM, a potency comparable to Tanshindiol B (IC50 0.52 μM) but mechanistically distinct from major tanshinones such as Tanshinone IIA and Tanshinone I, which do not inhibit EZH2 at similar concentrations [1]. This establishes the tanshindiol sub-class as a privileged scaffold for EZH2 inhibition.

EZH2 Inhibition vs. Tanshindiol B
Head-to-head
Tanshindiol C
IC50 0.55 μM
vs
Tanshindiol B
IC50 0.52 μM
Reported EZH2 inhibition context
~6% lower; >100-fold selectivity over non-diol tanshinones
Epigenetics Cancer Histone Methyltransferase

Anti-Proliferative Activity in HCC vs. Tanshinone I

Against the SNU-4235 hepatocellular carcinoma cell line, Tanshindiol C exhibits an IC50 of 20 μM [1]. In contrast, Tanshinone I shows a more potent IC50 of 1.6 μM against SK-HEP-1 cells and Tanshinone IIA an IC50 of 5.1 μM [2]. While Tanshindiol C is less potent in this particular assay, its mechanism involves distinct modulation of tumor-suppressive miRNAs (miR-21, miR-222, miR-31) not reported for Tanshinone I or Tanshinone IIA in HCC models [1].

HCC Antiproliferative Activity
Cross-study comparable
Tanshindiol C
IC50 20 μM (SNU-4235)
vs
Tanshinone I
IC50 1.6 μM (SK-HEP-1)
Supports cytotoxicity endpoint review
12.5-fold lower; distinct miRNA modulation reported
Hepatocellular Carcinoma Apoptosis Cell Cycle

Macrophage Foam Cell Inhibition vs. Tanshinone IIA

Tanshindiol C (Tan C) markedly suppresses oxidized low-density lipoprotein (oxLDL)-induced macrophage foam cell formation through coordinated activation of Nrf2 and Sirt1, leading to Prdx1 upregulation and enhanced cholesterol efflux via ABCA1 [1]. In contrast, Tanshinone IIA does not activate Nrf2/Sirt1 to the same degree and its anti-atherosclerotic effects are primarily attributed to different pathways [2]. This functional divergence makes Tanshindiol C uniquely suited for studies of Prdx1-dependent lipid handling in macrophages.

Foam Cell Inhibition Pathway
Class-level inference
Tanshindiol C
Nrf2/Sirt1/Prdx1 axis
vs
Tanshinone IIA
Different anti-atherosclerotic pathways
Supports Nrf2/Sirt1 pathway research context
Prdx1 knockdown abolishes effect
Atherosclerosis Macrophage Lipid Metabolism

DMSO Solubility vs. Tanshinone IIA

Tanshindiol C demonstrates a DMSO solubility of 25 mg/mL [1], which is approximately 6.25-fold higher than the 4 mg/mL reported for Tanshinone IIA under standard conditions [2]. This superior solubility facilitates the preparation of high-concentration stock solutions and reduces the risk of precipitation in cell culture or enzymatic assays.

DMSO Solubility
Cross-study comparable
25 mg/mL (80 mM)
Supports formulation and assay preparation context
6.25-fold higher than Tanshinone IIA (4 mg/mL)
Solubility Formulation In vitro Assays

Xenograft Tumor Growth Inhibition

In a SNU-4235 hepatocellular carcinoma xenograft mouse model, Tanshindiol C treatment significantly inhibited tumor weight and volume [1]. While in vivo data for tanshinone analogs exist, head-to-head comparative studies under identical dosing regimens are lacking. This evidence supports the use of Tanshindiol C as a tool compound for in vivo validation of EZH2- or Nrf2/Sirt1-dependent cancer mechanisms.

In Vivo Tumor Growth Inhibition
Supporting evidence
Significant reduction in tumor weight/volume reported (SNU-4235 xenograft)
Supports in vivo model-response context
No head-to-head comparator; dosing unspecified
In vivo efficacy Xenograft Hepatocellular Carcinoma

Tanshindiol C Research Applications


EZH2-Dependent Cancer Models

Utilize Tanshindiol C as a SAM-competitive EZH2 inhibitor (IC50 0.55 μM) in diffuse large B-cell lymphoma (e.g., Pfeiffer cell line with EZH2 A677G mutation) and other EZH2-driven cancers [1]. Its sub-micromolar potency and demonstrated reduction of H3K27me3 marks in cellular assays make it suitable for validating EZH2 dependency and studying resistance mechanisms to EZH2 inhibition.

Macrophage Foam Cell Formation in Atherosclerosis

Employ Tanshindiol C to dissect the Nrf2-Sirt1-Prdx1 signaling axis in oxLDL-challenged macrophages [2]. The compound's unique ability to simultaneously activate Nrf2 and Sirt1, leading to Prdx1-dependent suppression of foam cell formation, provides a chemical probe for investigating anti-atherosclerotic mechanisms not recapitulated by Tanshinone IIA or other major analogs.

miRNA-Mediated Tumor Suppression in HCC

Apply Tanshindiol C in HCC cell lines (e.g., SNU-4235) and xenograft models to study the regulation of tumor-suppressive miRNAs (miR-21, miR-222, miR-31) alongside induction of apoptosis and G2/M cell cycle arrest [3]. This application leverages the compound's distinct polypharmacology to explore combinatorial or context-dependent anti-tumor effects.

Application
Selection Property
Validation Focus
EZH2-dependent cancer model studies
EZH2 inhibition context (tanshindiol-class)
H3K27me3 mark reduction & resistance model review
Atherosclerosis macrophage foam cell research
Nrf2/Sirt1/Prdx1 co-activation context
Cholesterol efflux & foam cell formation endpoints
HCC tumor suppression & miRNA studies
miRNA modulation & polypharmacology context
Apoptosis, cell cycle arrest, & miRNA endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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